3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Benzothiazoles and their derivatives are known for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized 2-amino substituted benzothiazoles and their derivatives, demonstrating variable and modest activity against investigated strains of bacteria and fungi. This highlights the potential of benzothiazole compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Chemical Reactions and Synthesis
The compound shares structural similarities with benzothiazoles and ethoxy groups, which are often used in the synthesis of various chemical compounds. For instance, Goryaeva et al. (2015) discussed the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine, leading to compounds capable of undergoing subsequent nucleophilic substitution (Goryaeva et al., 2015).
Antibacterial Activity
Bhagat (2017) synthesized new compounds fused with benzothiazoles and triazole, exhibiting antimicrobial activity against various strains, demonstrating the potential of such compounds in creating effective antimicrobial agents (Bhagat, 2017).
properties
Product Name |
3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
---|---|
Molecular Formula |
C37H47ClN2O10S2 |
Molecular Weight |
779.36 |
IUPAC Name |
3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C38H48N2O9S2.ClH/c1-31(41)15-19-44-23-27-48-29-25-46-21-17-39-32-9-5-7-11-34(32)50-36(39)13-3-2-4-14-37-40(33-10-6-8-12-35(33)51-37)18-22-47-26-30-49-28-24-45-20-16-38(42)43;/h2-14H,1,15-30H2,(H-,41,42,43);1H |
InChI Key |
WBZANWPVNZPRHP-UHFFFAOYSA-N |
SMILES |
C=C(CCOCCOCCOCC[N+]1=C(SC2=CC=CC=C21)C=CC=CC=C3N(C4=CC=CC=C4S3)CCOCCOCCOCCC(=O)O)O.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.